molecular formula C17H15N5OS2 B475830 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone CAS No. 540499-68-1

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone

Cat. No.: B475830
CAS No.: 540499-68-1
M. Wt: 369.5g/mol
InChI Key: BKZZLFIIADLHJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a phenothiazine-triazole hybrid featuring a 1,2,4-triazole ring substituted with a 4-amino and 5-methyl group, linked via a sulfanyl bridge to a phenothiazine-ethanone core. Phenothiazines are known for their diverse bioactivities, including antipsychotic and antioxidant properties, while 1,2,4-triazoles contribute to antimicrobial and anticancer activities . The synthesis of this compound likely involves a nucleophilic substitution reaction between a triazole thiol and a halogenated phenothiazine-ethanone precursor, as demonstrated in analogous procedures (e.g., coupling of α-halogenated ketones with triazoles under basic conditions) . Its molecular formula is C₁₆H₁₄N₄OS₂, with a molecular weight of 342.44 g/mol (free base) .

Properties

IUPAC Name

2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-phenothiazin-10-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS2/c1-11-19-20-17(22(11)18)24-10-16(23)21-12-6-2-4-8-14(12)25-15-9-5-3-7-13(15)21/h2-9H,10,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZZLFIIADLHJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

Methyl hydrazine reacts with carbon disulfide in an alkaline medium to form methyl thiosemicarbazide. Subsequent cyclization under reflux conditions yields 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol.

Reaction conditions :

  • Solvent : Ethanol/water (1:1 v/v)

  • Base : 2 M NaOH

  • Temperature : 80°C, 6 hours

  • Yield : 78–85%

Optimization Parameters

Key factors influencing cyclization efficiency:

ParameterOptimal RangeImpact on Yield
NaOH Concentration1.5–2.5 MEnsures complete deprotonation of thiol
Reaction Time5–7 hoursPrevents over-cyclization
Temperature75–85°CBalances reaction rate and side product formation

Purification via recrystallization (ethanol/water) affords the triazole-thiol as a pale yellow solid, confirmed by 1H^1H NMR (δ\delta: 2.35 ppm, singlet, CH3_3 ) and IR (ν\nu: 2550 cm1^{-1}, S-H stretch).

Synthesis of 1-(10H-Phenothiazin-10-yl)-2-bromoethanone

Phenothiazine is functionalized with a bromoacetyl group through N-alkylation.

Alkylation Protocol

Phenothiazine reacts with bromoacetyl bromide in the presence of a mild base to form the bromoethanone derivative.

Reaction conditions :

  • Solvent : Dry dichloromethane (DCM)

  • Base : Triethylamine (2.2 equiv)

  • Temperature : 0°C → room temperature, 12 hours

  • Yield : 65–72%

Mechanistic Considerations

The reaction proceeds via nucleophilic attack of phenothiazine’s secondary amine on the electrophilic carbon of bromoacetyl bromide, followed by bromide displacement. Excess base neutralizes HBr, shifting equilibrium toward product formation.

Characterization :

  • 1H^1H NMR (CDCl3_3): δ\delta 4.85 (s, 2H, COCH2_2Br), 6.85–7.25 (m, 8H, aromatic)

  • ESI-MS : m/z 349 [M+H]+^+

Sulfanylation: Coupling Triazole-Thiol with Bromoethanone

The final step involves nucleophilic substitution to form the sulfanyl bridge.

Reaction Setup

The triazole-thiol is deprotonated with a strong base and reacted with 1-(10H-phenothiazin-10-yl)-2-bromoethanone.

Reaction conditions :

  • Solvent : Anhydrous DMF

  • Base : Potassium tert-butoxide (1.5 equiv)

  • Temperature : 60°C, 8 hours

  • Yield : 58–64%

Challenges and Optimization

  • Side Reactions : Oxidation of thiol to disulfide minimized via inert atmosphere (N2_2).

  • Solvent Choice : DMF enhances solubility of both reactants but requires careful drying to prevent hydrolysis.

Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the target compound as a white crystalline solid.

Characterization :

  • 1H^1H NMR (DMSO-d6_6): δ\delta 2.42 (s, 3H, CH3_3), 4.68 (s, 2H, SCH2_2), 6.92–7.34 (m, 8H, aromatic)

  • IR : ν\nu 1680 cm1^{-1} (C=O), 1245 cm1^{-1} (C-S)

  • Elemental Analysis : Calcd. for C17_{17}H15_{15}N5_5OS2_2: C, 54.68; H, 4.05; N, 18.75. Found: C, 54.61; H, 4.11; N, 18.69.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Approach

Combining triazole synthesis and sulfanylation in a single pot reduces purification steps but lowers yield (45–50%) due to intermediate instability.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) accelerates the sulfanylation step, improving yield to 70% with reduced side products.

Industrial-Scale Production Considerations

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume50 mL500 L
Cooling MethodIce bathJacketed reactor
PurificationColumn chromatographyCrystallization
Yield60%68% (optimized)

Economies of scale favor crystallization over chromatography for cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The amino group in the triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 4-amino-5-methyl-4H-1,2,4-triazole with phenothiazine derivatives. Various methods have been reported for its preparation, often yielding high purity and good yields. For instance, the synthesis can be achieved through a series of steps involving thioether formation and subsequent acylation processes.

Table 1: Synthesis Overview

StepReaction TypeReactantsConditionsYield (%)
1Thioether Formation4-amino-5-methyl-4H-triazole + PhenothiazineEthanol, reflux70
2AcylationThioether + Acetic AnhydrideReflux in DMF75
3PurificationCrystallization from DMFRoom temperature>90

Anticancer Properties

Research indicates that derivatives of triazoles exhibit significant anticancer activity. A study evaluated the anticancer properties of various triazole compounds against a panel of human tumor cell lines, including melanoma, lung, and breast cancer cells. The compound demonstrated notable cytotoxic effects at low micromolar concentrations.

Case Study: Anticancer Activity Evaluation

In a study involving 60 cancer cell lines , compounds derived from the triazole exhibited selective cytotoxicity towards melanoma cells. The results showed that certain substitutions on the triazole ring enhanced activity:

Compound IDCell LineIC50 (μM)
6aMelanoma5.0
6bBreast Cancer15.0
6cLung Cancer12.0

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. The presence of the phenothiazine moiety contributes to its effectiveness.

Table 2: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/mL
Escherichia coli16 μg/mL
Pseudomonas aeruginosa32 μg/mL

Analgesic Effects

Preliminary studies have suggested that this compound may exhibit analgesic properties comparable to established analgesics like Analgin. In animal models, it was found to reduce pain sensitivity significantly.

Case Study: Analgesic Activity Assessment

In a controlled experiment using a hot plate test:

TreatmentPain Response Reduction (%)
Compound X121.11
Analgin115.00

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the phenothiazine moiety can intercalate with DNA or interact with cell membranes. These interactions can disrupt biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally compared to analogs with variations in the triazole substituents, heterocyclic cores, or sulfanyl-linked groups. Key findings are summarized below:

Structural Analogues with Modified Triazole Substituents

Compound Name Molecular Formula Triazole Substituents Molecular Weight (g/mol) Key Differences/Effects Reference
2-[(5-Phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone C₂₂H₁₈N₄OS₂ 5-phenyl, 4-prop-2-en-1-yl 426.53 Bulky substituents reduce solubility; allyl groups may enhance reactivity in click chemistry.
2-[(4-Amino-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(p-tolyl)ethanone C₂₀H₁₈N₆OS 5-phenylpyrazole, 4-amino 398.46 Extended conjugation increases π-π stacking potential; pyrazole enhances metal-binding affinity.
Target Compound C₁₆H₁₄N₄OS₂ 4-amino, 5-methyl 342.44 Amino and methyl groups improve aqueous solubility and metabolic stability.

Key Insight: The 4-amino and 5-methyl groups in the target compound enhance hydrophilicity compared to bulkier aryl substituents, which may improve bioavailability .

Heterocyclic Core Variations

Compound Name Molecular Formula Core Structure Molecular Weight (g/mol) Key Differences/Effects Reference
1-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone C₂₀H₁₈N₄OS Dibenzoazepine 378.45 Planar dibenzoazepine core reduces conformational flexibility compared to phenothiazine.
Target Compound C₁₆H₁₄N₄OS₂ Phenothiazine 342.44 Phenothiazine’s sulfur atom enables redox activity and radical scavenging potential.

Key Insight: Phenothiazine’s sulfur atom and non-planar structure confer distinct electronic properties, making the target compound more suitable for antioxidant applications than dibenzoazepine derivatives .

Sulfanyl-Linked Group Modifications

Compound Name Molecular Formula Sulfanyl-Linked Group Molecular Weight (g/mol) Key Differences/Effects Reference
1-(10H-Phenothiazin-10-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone C₂₂H₁₅N₃O₂S₂ 1,3,4-Oxadiazole 417.50 Oxadiazole’s electron-withdrawing nature reduces electron density on the sulfanyl bridge.
Target Compound C₁₆H₁₄N₄OS₂ 1,2,4-Triazole 342.44 Triazole’s electron-rich nitrogen atoms facilitate hydrogen bonding and bioactivity.

Research Findings and Implications

  • Synthetic Efficiency: The target compound’s synthesis mirrors methods used for phenothiazine-triazole hybrids, achieving moderate yields (50–70%) under solvent-free or mild conditions .
  • Physicochemical Properties: The 4-amino group increases water solubility (logP ≈ 2.1 predicted), while the methyl group stabilizes the triazole ring against metabolic degradation .

Biological Activity

The compound 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone is a heterocyclic compound that combines the structural features of triazole and phenothiazine. This combination suggests potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article reviews the biological activity of this compound based on recent studies and findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction between 10H-phenothiazine derivatives and triazole-thiol moieties. The structural characterization is often confirmed using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For instance, one study successfully synthesized a related compound with a yield of 73%, confirming its structure through various spectroscopic methods .

Antimicrobial Activity

Research indicates that compounds containing triazole and phenothiazine structures exhibit significant antimicrobial properties. In particular, derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus and Bacillus subtilis. For example, compounds similar to the one in focus demonstrated potent antibacterial activity at concentrations as low as 100 µg/L .

Antitumor Activity

Phenothiazine derivatives have been extensively studied for their antitumor properties. A study highlighted that certain phenothiazines exerted cytotoxic effects on HEp-2 tumor cells, with varying degrees of potency depending on their chemical substitutions. The TCID50 values (the concentration required to kill 50% of cells) varied widely among different derivatives, indicating that modifications can enhance or reduce their antitumor efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has also been documented. Compounds similar to the target compound showed significant inhibition in carrageenan-induced paw edema models, suggesting their utility in treating inflammatory conditions .

Mechanistic Insights

The biological activities of these compounds are often linked to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Many triazole derivatives inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases .
  • Cellular Interaction : The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells or disruption of bacterial cell wall synthesis.

Study 1: Antimicrobial Efficacy

A recent study evaluated a series of triazole derivatives for their antimicrobial activity against Mycobacterium tuberculosis. The results indicated that several compounds displayed significant inhibitory effects, comparable to standard antibiotics .

Study 2: Antitumor Effects

In another investigation focused on phenothiazine derivatives, it was found that modifications at specific positions significantly affected their antitumor activity. For instance, a trifluoromethyl substitution exhibited potent activity with a TCID50 value of 4.7 µg/mL .

Data Summary

Activity Type Target Organism/Cell Line Efficacy (µg/mL) Reference
AntibacterialStaphylococcus aureus100
AntitubercularMycobacterium tuberculosis10
AntitumorHEp-2 tumor cells4.7
Anti-inflammatoryCarrageenan-induced paw edemaSignificant inhibition

Q & A

Q. How can researchers investigate the role of the sulfanyl (-S-) linker in modulating bioactivity?

  • Methodological Answer : Synthesize analogs replacing -S- with -O- or -CH2_2- linkers. Compare their IC50_{50} values in antioxidant or antimicrobial assays. For example, sulfanyl groups typically enhance radical scavenging due to sulfur’s polarizability, whereas ethers may reduce activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.